molecular formula C5H11NO B3214612 2-Cyclopropoxyethan-1-amine CAS No. 1147181-21-2

2-Cyclopropoxyethan-1-amine

Cat. No.: B3214612
CAS No.: 1147181-21-2
M. Wt: 101.15
InChI Key: GDEHRJSATUHUBT-UHFFFAOYSA-N
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Description

2-Cyclopropoxyethan-1-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a cyclopropoxy group linked to an ethanamine chain, a structure that suggests potential as a versatile building block for the synthesis of more complex molecules. The cyclopropane ring is a common motif in medicinal chemistry due to its ability to influence the conformation, metabolic stability, and electronic properties of a molecule . While specific biological data for 2-Cyclopropoxyethan-1-amine is not fully established in the public domain, structurally related cyclopropylamines are well-known in scientific literature. Certain cyclopropylamine analogues are investigated as inhibitors of amine oxidase enzymes . These compounds can form adducts with enzymatic cofactors, which may lead to irreversible inhibition, making them valuable tools for studying these enzymes' physiological roles . Researchers are exploring these properties for potential applications in various therapeutic areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-cyclopropyloxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-4-7-5-1-2-5/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEHRJSATUHUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropoxyethan-1-amine can be synthesized through the nucleophilic substitution of haloalkanes with ammonia or amines. One common method involves the reaction of 2-chloroethanol with cyclopropylamine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopropoxyethan-1-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research has indicated that compounds containing cyclopropane moieties can exhibit significant antitumor properties. For instance, derivatives of 2-Cyclopropoxyethan-1-amine have been investigated for their potential as antitumor agents through palladium-catalyzed C–N coupling reactions. These reactions allow for the efficient synthesis of anilines and derivatives that are crucial in developing anticancer drugs .

1.2 Neuroprotective Effects

Studies have also suggested that cyclopropane-containing amines may possess neuroprotective effects. The structural rigidity provided by the cyclopropane ring enhances metabolic stability, which is beneficial in designing drugs aimed at neurodegenerative diseases .

Synthetic Applications

2.1 Building Blocks in Organic Synthesis

2-Cyclopropoxyethan-1-amine serves as an important building block in the synthesis of more complex organic molecules. It can be utilized in various coupling reactions to form C–N bonds, which are pivotal in synthesizing pharmaceuticals and agrochemicals .

Table 1: Synthetic Applications of 2-Cyclopropoxyethan-1-amine

Application TypeDescriptionReference
Antitumor AgentsUsed in synthesizing anilines for cancer treatment
Neuroprotective AgentsPotential candidates for neurodegenerative diseases
AgrochemicalsIntermediate in herbicide synthesis

Case Studies

3.1 Synthesis of Cyclopropylamine Derivatives

A notable case study involves the synthesis of cyclopropylamine derivatives from gamma-butyrolactone, where 2-Cyclopropoxyethan-1-amine acts as a precursor. This process demonstrates an economical route to producing cyclopropylamines, which are essential intermediates in various chemical syntheses .

3.2 Development of Selective Inhibitors

Another significant application is in the development of selective inhibitors for protein kinase Cθ, which is involved in autoimmune diseases. The incorporation of 2-Cyclopropoxyethan-1-amine into the molecular structure has shown promise in enhancing selectivity and potency .

Mechanism of Action

The mechanism of action of 2-Cyclopropoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally analogous amines with cycloalkyl or aryl substituents, leveraging insights from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituent/Modification Key Features Potential Applications References
2-Cyclopropoxyethan-1-amine Cyclopropoxy (–O–C₃H₅) High ring strain, potential for nucleophilic reactivity at the amine group. Hypothesized use in drug discovery N/A
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride Cyclobutylmethoxy (–O–CH₂–C₄H₇), HCl salt Larger ring reduces strain; hydrochloride improves solubility. Pharmaceutical intermediates
2-Cyclopropyl-1-phenylethan-1-amine Cyclopropyl and phenyl groups Increased lipophilicity from phenyl; cyclopropyl enhances metabolic stability CNS-targeting agents
2-Cycloheptyl-N-methyl-N-(2-cycloheptyl)ethan-1-amine Cycloheptyl and methyl groups Bulky substituents reduce reactivity; tertiary amine configuration Catalysis or polymer chemistry
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride Fluorophenyl and cyclopropane Fluorine enhances electronegativity; cyclopropane stabilizes ring conformation Antidepressants or antibacterials

Key Findings

Cyclobutylmethoxy derivatives (e.g., 2-(cyclobutylmethoxy)ethan-1-amine hydrochloride) exhibit moderated strain and enhanced solubility due to HCl salt formation, making them more suitable for pharmaceutical formulations .

Substituent Effects :

  • Phenyl or fluorophenyl groups (e.g., 2-cyclopropyl-1-phenylethan-1-amine) increase lipophilicity, improving blood-brain barrier penetration for CNS applications .
  • Tertiary amines with bulky substituents (e.g., 2-cycloheptyl-N-methyl-N-(2-cycloheptyl)ethan-1-amine) show reduced basicity and reactivity, favoring applications in catalysis .

Synthetic Challenges :

  • Cyclopropane-containing amines often require specialized synthetic routes, such as reductive amination or ring-closing strategies, as demonstrated in the synthesis of N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine .
  • Purification methods like chiral UPLC (used for enantiomer separation in ) may be critical for isolating optically pure 2-cyclopropoxyethan-1-amine derivatives .

Biological Activity

2-Cyclopropoxyethan-1-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

2-Cyclopropoxyethan-1-amine is characterized by the presence of a cyclopropyl group attached to an ethanamine backbone. Its molecular formula is C5H11NC_5H_{11}N with a molecular weight of approximately 99.15 g/mol. The cyclopropyl moiety imparts distinct steric and electronic properties, which may influence its interaction with biological targets.

The biological activity of 2-Cyclopropoxyethan-1-amine is primarily attributed to its ability to interact with various receptors and enzymes. The compound's mechanism of action involves binding to specific molecular targets, which can alter their activity and lead to various biological effects. Research indicates that it may exhibit antimicrobial , antiviral , and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Studies have shown that 2-Cyclopropoxyethan-1-amine exhibits significant antimicrobial activity against a range of bacterial strains. For instance, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains such as Escherichia coli and Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus4 µg/mL
Klebsiella pneumoniae16 µg/mL

Antiviral Activity

In vitro studies suggest that 2-Cyclopropoxyethan-1-amine may possess antiviral properties, particularly against influenza viruses. The compound appears to inhibit viral replication at low concentrations, indicating potential for development as an antiviral agent.

Anti-inflammatory Effects

Research has indicated that this compound can modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a role in managing inflammatory conditions.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of 2-Cyclopropoxyethan-1-amine against multi-drug resistant bacterial strains. The results highlighted its potential as a lead compound for developing new antibiotics, especially in light of rising antibiotic resistance .
  • Influenza Virus Inhibition : Another study assessed the antiviral properties of the compound against various strains of influenza virus. The results indicated that treatment with 2-Cyclopropoxyethan-1-amine resulted in a significant reduction in viral load in infected cell lines .
  • Inflammation Modulation : Research conducted on the anti-inflammatory properties revealed that the compound could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers .

Research Findings Summary

The following table summarizes key findings from recent research on 2-Cyclopropoxyethan-1-amine:

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antiviral ActivityInhibits influenza virus replication
Anti-inflammatory EffectsReduces pro-inflammatory cytokine production

Q & A

Basic Research Questions

Q. What are the key considerations for designing an efficient synthetic route for 2-Cyclopropoxyethan-1-amine?

  • Methodological Answer : Focus on cyclopropane ring formation and ether-amine coupling. For cyclopropane synthesis, consider [2+1] cycloaddition using carbene precursors (e.g., CH₂I₂/Zn-Cu) under inert conditions . For coupling the cyclopropoxy and ethylamine moieties, employ nucleophilic substitution with a leaving group (e.g., tosylate) on the cyclopropane ring, using polar aprotic solvents (DMSO or DMF) to stabilize intermediates . Monitor reaction progress via TLC or GC-MS.

Q. How can NMR spectroscopy resolve structural ambiguities caused by signal overlap in 2-Cyclopropoxyethan-1-amine?

  • Methodological Answer : Use high-field NMR (≥500 MHz) and deuterated solvents (e.g., DMSO-d₆) to enhance resolution. For overlapping proton signals, apply 2D techniques (COSY, HSQC) to correlate adjacent nuclei. Assign cyclopropane protons using coupling constants (J ≈ 5–10 Hz) and compare with literature data for similar cyclopropane derivatives .

Q. What purification strategies are effective for isolating 2-Cyclopropoxyethan-1-amine from byproducts?

  • Methodological Answer : After synthesis, perform liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar impurities. Use column chromatography with silica gel and a gradient of hexane/ethyl acetate (95:5 to 70:30) for separation. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational tools predict the metabolic pathways of 2-Cyclopropoxyethan-1-amine?

  • Methodological Answer : Utilize databases like PISTACHIO and Reaxys to model phase I/II metabolism. Perform in silico docking (e.g., AutoDock Vina) to identify cytochrome P450 isoforms (e.g., CYP3A4) likely to oxidize the cyclopropane or amine groups. Validate predictions with in vitro microsomal assays .

Q. How should researchers address contradictions in reported receptor-binding affinities for 2-Cyclopropoxyethan-1-amine analogs?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature, and receptor isoform). Perform competitive binding studies with radiolabeled ligands (e.g., [³H]-ligand displacement assays) and analyze data using nonlinear regression (e.g., GraphPad Prism). Cross-validate with orthogonal methods like surface plasmon resonance (SPR) .

Q. What experimental strategies optimize enantioselective synthesis of 2-Cyclopropoxyethan-1-amine?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropane formation or use asymmetric catalysis (e.g., Jacobsen’s Co-salen catalysts for epoxide ring-opening). Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Q. How can researchers design stability studies for 2-Cyclopropoxyethan-1-amine under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation products via LC-MS and identify hydrolytic pathways (e.g., cyclopropane ring opening or amine oxidation). Use Arrhenius plots to extrapolate shelf-life .

Data Analysis and Interpretation

Q. What statistical methods resolve discrepancies in bioactivity data across studies?

  • Methodological Answer : Apply meta-analysis to aggregate data, adjusting for variability in assay conditions (e.g., random-effects models). Use principal component analysis (PCA) to identify confounding variables (e.g., solvent choice, cell line differences) .

Q. How can machine learning improve reaction yield predictions for 2-Cyclopropoxyethan-1-amine synthesis?

  • Methodological Answer : Train models on reaction databases (e.g., Reaxys) using features like solvent polarity, catalyst loading, and temperature. Validate predictions with high-throughput experimentation (HTE) robots. Prioritize green chemistry metrics (e.g., E-factor) for sustainability .

Tables for Key Data Comparison

Property Value/Technique Reference
Molecular Weight129.18 g/mol
LogP (Predicted)1.4 (XLogP3)
Topological Polar Surface Area32.3 Ų
Chiral Resolution MethodChiralpak AD-H, hexane/isopropanol (90:10)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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